molecular formula C17H17BrN4O2S B1613009 5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 252723-23-2

5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1613009
CAS No.: 252723-23-2
M. Wt: 421.3 g/mol
InChI Key: ODSVXRSHXWHNNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetically designed pyrrolo[2,3-d]pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a multi-substituted core structure that serves as a versatile scaffold for the development of targeted therapeutic agents. The 7-(phenylsulfonyl) group is a common protective moiety that can modulate the compound's properties and provide a handle for further synthetic elaboration . The 4-(piperidin-1-yl) substituent is a strategically important group known to enhance binding affinity and selectivity in kinase inhibitor applications, as demonstrated in related compounds designed as inhibitors for targets like Plasmodium falciparum calcium-dependent protein kinases (PfCDPK1 and PfCDPK4) . Furthermore, the 5-bromo atom provides a reactive site for subsequent cross-coupling reactions, such as Suzuki reactions, allowing researchers to introduce diverse aromatic and heteroaromatic systems to explore structure-activity relationships (SAR) and optimize potency . The pyrrolo[2,3-d]pyrimidine scaffold is a 7-deazapurine analog, a privileged structure in drug discovery due to its ability to mimic purine nucleotides and interact with a variety of enzyme active sites . Research on analogous compounds has revealed a broad spectrum of potential bioactivities, positioning them as promising candidates for the development of new kinase inhibitors , antimicrobial agents , and antiparasitic compounds . This specific compound is intended for use in biochemical research and early-stage drug discovery programs, including target identification, hit-to-lead optimization, and mechanism-of-action studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(benzenesulfonyl)-5-bromo-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN4O2S/c18-14-11-22(25(23,24)13-7-3-1-4-8-13)17-15(14)16(19-12-20-17)21-9-5-2-6-10-21/h1,3-4,7-8,11-12H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSVXRSHXWHNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C(=CN3S(=O)(=O)C4=CC=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626069
Record name 7-(Benzenesulfonyl)-5-bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252723-23-2
Record name 5-Bromo-7-(phenylsulfonyl)-4-(1-piperidinyl)-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252723-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Benzenesulfonyl)-5-bromo-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step approach centered on the construction and functionalization of the pyrrolo[2,3-d]pyrimidine core. Key steps include:

  • Preparation of the pyrrolo[2,3-d]pyrimidine intermediate.
  • Introduction of the bromine substituent at the 5-position.
  • Installation of the piperidin-1-yl group at the 4-position via nucleophilic substitution.
  • Attachment of the phenylsulfonyl group at the 7-position.

This modular approach allows for versatility in synthesizing analogues by varying substituents at these positions.

Preparation of the Pyrrolo[2,3-d]pyrimidine Core

A common starting point is 7H-pyrrolo[2,3-d]pyrimidin-4-amine, which can be prepared via:

  • Desulfurization of 4,6-diaminopyrimidine-2-thiol using Raney Nickel to yield 4,6-diaminopyrimidine.
  • Iodination of 4,6-diaminopyrimidine to introduce an iodine substituent.
  • Sonogashira coupling followed by deprotection and microwave-assisted base-promoted ring closure to form the pyrrolo[2,3-d]pyrimidine ring system.

This sequence provides the key intermediate 7H-pyrrolo[2,3-d]pyrimidin-4-amine in good yield and purity, suitable for further functionalization.

Bromination at the 5-Position

Bromination is typically achieved using N-bromosuccinimide (NBS) under controlled conditions:

Yield Reaction Conditions Operation Details
86-93% NBS in dichloromethane, 0-25°C, 2-3 h Addition of NBS portionwise to pyrrolo[2,3-d]pyrimidine derivative in DCM, stirring at room temperature, followed by workup and purification by silica-gel chromatography.

This step selectively introduces the bromine atom at the 5-position, a critical handle for subsequent coupling reactions.

Introduction of the Piperidin-1-yl Group at the 4-Position

The 4-position chlorine or other leaving groups on the pyrrolo[2,3-d]pyrimidine core are displaced by nucleophilic substitution with piperidine under basic conditions:

  • Reaction of 5-bromo-4-chloro-7-substituted pyrrolo[2,3-d]pyrimidine with piperidine in a suitable solvent (e.g., ethanol or DMF).
  • Heating under reflux or sealed vessel conditions to facilitate substitution.
  • Isolation of the 4-(piperidin-1-yl) derivative by filtration or chromatography.

This nucleophilic aromatic substitution is a key step to install the piperidinyl moiety, enhancing biological activity and solubility.

Attachment of the Phenylsulfonyl Group at the 7-Position

The phenylsulfonyl group can be introduced via sulfonylation reactions:

  • Starting from the 7-position substituted pyrrolo[2,3-d]pyrimidine, reaction with phenylsulfonyl chloride or related sulfonylating agents.
  • Use of base (e.g., triethylamine) to neutralize the generated acid.
  • Reaction performed in an inert solvent such as dichloromethane or acetonitrile at low to room temperature.
  • Purification by recrystallization or chromatography.

This step installs the phenylsulfonyl group, which contributes to the compound’s stability and kinase inhibitory properties.

Research has shown that the order of functional group introduction affects yields:

Step Order Yield Impact Notes
N-alkylation (piperidine) before iodination/bromination Lower yields observed Alkylation first can hinder subsequent halogenation.
Halogenation first, then N-alkylation Higher overall yields Recommended sequence for better efficiency.

Suzuki-Miyaura coupling reactions have been employed to introduce aryl substituents at the 5-position when iodinated intermediates are used, facilitating the synthesis of analogues.

Summary Table of Key Reaction Steps

Step Reagents/Conditions Yield (%) Notes
Pyrrolo[2,3-d]pyrimidine core synthesis Raney Nickel desulfurization, iodination, Sonogashira coupling, microwave ring closure Good yields Multi-step; key intermediate preparation
Bromination at C-5 N-Bromosuccinimide in DCM, 0-25°C, 2-3 h 86-93 Selective bromination; crucial for further steps
Nucleophilic substitution at C-4 Piperidine, reflux or sealed vessel, basic conditions Moderate to high Displaces chlorine; introduces piperidinyl group
Phenylsulfonylation at C-7 Phenylsulfonyl chloride, base, DCM Moderate Sulfonylation enhances activity and stability

Research Findings and Practical Considerations

  • The synthetic route is modular, allowing for the preparation of various derivatives by altering substituents at positions 4, 5, and 7.
  • The bromination step using NBS is highly efficient and selective under mild conditions.
  • Piperidine substitution is facilitated by the good leaving group (chlorine) at C-4 and typically requires heating.
  • Phenylsulfonylation is generally straightforward but requires careful control of reaction conditions to avoid overreaction.
  • The order of functionalization significantly influences the overall yield and purity.
  • These methods have been validated in multiple studies and patent literature, demonstrating their robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with the removal of the bromine atom.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is C17H17BrN4O2SC_{17}H_{17}BrN_{4}O_{2}S. The compound features a pyrrolopyrimidine core, which is known for its diverse biological activities. The presence of a bromine atom and a phenylsulfonyl group enhances its reactivity and potential for biological interaction.

Anticancer Activity

Research has indicated that pyrrolopyrimidine derivatives exhibit promising anticancer properties. Studies have demonstrated that this compound can inhibit specific kinases involved in cancer cell proliferation. For instance, it has been shown to target the ATP-binding site of certain protein kinases, leading to reduced tumor growth in preclinical models.

Case Study:
A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Its mechanism involves inhibiting viral replication by targeting viral enzymes critical for the life cycle of various viruses.

Case Study:
In vitro studies have revealed that this pyrrolopyrimidine derivative exhibits significant antiviral effects against RNA viruses, making it a candidate for further development as an antiviral agent .

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound. Its structural features suggest possible interactions with neurotransmitter systems.

Case Study:
Research published in Neuropharmacology explored its effects on serotonin receptors, indicating that it may influence mood and anxiety-related behaviors in animal models .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Key steps include:

  • Formation of the Pyrrolopyrimidine Core : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
  • Bromination : Selective bromination at the 5-position can be performed using brominating agents under controlled conditions.
  • Sulfonation : The introduction of the phenylsulfonyl group is accomplished through electrophilic aromatic substitution methods.

Mechanism of Action

The mechanism of action of 5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the modulation of cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural Analogs with Halogen Variations

Compound Name Position 5 Position 7 Position 4 Key Differences & Implications Reference
Target Compound Br Phenylsulfonyl Piperidin-1-yl Reference compound for comparison.
5-Chloro-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Cl Phenylsulfonyl Piperidin-1-yl Chlorine (smaller atomic radius) may reduce steric hindrance, potentially altering kinase selectivity .
5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Br Phenylsulfonyl Cl Dual halogenation at positions 4 and 5 increases electrophilicity, possibly enhancing covalent binding to targets .

Key Insight : Halogen substitution at position 5 significantly impacts electronic and steric properties. Bromine’s larger size may improve hydrophobic interactions in enzyme pockets compared to chlorine.

Analogs with Modified Position 4 Substituents

Compound Name Position 4 Position 5 Position 7 Biological Relevance Reference
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Pyrrolidin-1-yl Cl 4-methylphenyl Pyrrolidine (5-membered ring) reduces steric bulk, potentially improving solubility but decreasing target affinity .
UNC2025 Intermediate (Mer/Flt3 Inhibitor) Cyclohexyl-O-TBS Br Cyclopropylethylamine Piperidine replacement with cyclohexyl-O-TBS enhances blood-brain barrier penetration in kinase inhibitors .
4-[(3R)-3-Fluoropiperidin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine 3-Fluoropiperidin-1-yl H H Fluorination at piperidine increases metabolic stability and modulates pKa for improved bioavailability .

Key Insight : Piperidine derivatives generally exhibit higher lipophilicity and target engagement than pyrrolidine analogs. Fluorinated or functionalized piperidines (e.g., cyclohexyl-O-TBS) are preferred in CNS-targeting therapies.

Analogs with Modified Position 7 Substituents

Compound Name Position 7 Position 4 Position 5 Synthesis & Applications Reference
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Methyl NH2 Br Methyl group simplifies synthesis but reduces solubility; used as a precursor .
5-Bromo-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Beta-D-ribofuranosyl NH2 Br Ribose moiety mimics nucleosides, enabling antiviral or anticancer activity .
Ethyl 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Phenylsulfonyl Cl Ethyl ester Carboxylate ester enhances solubility for in vitro assays .

Key Insight : Phenylsulfonyl groups at position 7 improve metabolic stability and are common in kinase inhibitors. Ribose or ester modifications expand applications to nucleoside analogs or prodrugs.

Biological Activity

5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound features a unique pyrrolopyrimidine core, which is modified with a bromine atom, a phenylsulfonyl group, and a piperidinyl group. This combination of functional groups enhances its solubility, stability, and biological activity, particularly as an anticancer agent.

  • Molecular Formula : C17H17BrN4O2S
  • Molecular Weight : 421.31 g/mol
  • Structure : The compound is characterized by a fused pyrrole and pyrimidine ring system.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly kinases. It has been shown to inhibit the activity of certain kinases, leading to modulation of signaling pathways involved in cell proliferation, apoptosis, and differentiation. This inhibition may contribute to its potential as an anticancer agent through the following mechanisms:

  • Kinase Inhibition : The compound binds to the active site of kinases, inhibiting their activity and affecting downstream signaling pathways.
  • Cellular Processes Modulation : This inhibition can lead to changes in cellular processes such as proliferation and apoptosis.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Target Activity IC50 (nM) Selectivity
Protein Kinase B (PKB/Akt)Inhibition150High selectivity over PKA
Other AGC KinasesModerate inhibitionNot specifiedVariable

Case Studies

Recent studies have explored the potential of this compound in various cancer models:

  • Breast Cancer Model : In vivo studies demonstrated that the compound significantly inhibited tumor growth in breast cancer xenografts in nude mice at well-tolerated doses.
  • Prostate Cancer Studies : The compound exhibited promising results in modulating biomarkers associated with the PI3K−PKB−mTOR pathway, which is frequently dysregulated in prostate cancer.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrrolopyrimidine Core : Cyclization of appropriate precursors.
  • Sulfonylation : Introduction of the phenylsulfonyl group using reagents like phenylsulfonyl chloride.
  • Piperidinylation : Nucleophilic substitution reactions using piperidine.

These synthetic routes allow for further modifications to enhance biological activity or develop new derivatives.

Q & A

Q. Optimization Strategies :

  • Use computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal conditions and reduce trial-and-error approaches .
  • Monitor intermediates via TLC and validate purity with HPLC or LC-MS. Adjust solvent polarity (e.g., DMF for solubility vs. DCM for selectivity) to improve yields.

How should researchers approach the characterization and validation of this compound using spectroscopic and chromatographic methods?

Basic
Key Techniques :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to confirm substituent positions (e.g., phenylsulfonyl vs. piperidinyl groups). For example, the methyl group in similar compounds shows a singlet at δ ~3.5 ppm .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ for C₁₇H₁₆BrN₅O₂S: calculated 442.0153, observed 442.0155) .
  • HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA to assess purity (>98% required for biological assays).

Validation : Cross-reference spectral data with structurally analogous compounds (e.g., 4-chloro-5-ethyl derivatives ) to resolve ambiguities.

What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?

Advanced
Contradictions may arise due to:

  • Variability in assay conditions (e.g., kinase inhibition IC₅₀ values affected by ATP concentration).
  • Impurities in batches (e.g., residual solvents altering bioavailability).

Q. Methodological Solutions :

  • Dose-response standardization : Use fixed ATP concentrations (e.g., 1 mM) in kinase assays .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis in cancer lines).
  • Batch consistency : Implement QC protocols (e.g., ¹H NMR integration of key protons) to ensure compound integrity .

What role does computational chemistry play in designing and predicting the reactivity of this compound in novel reactions?

Advanced
Computational tools enable:

  • Reactivity prediction : DFT calculations (e.g., Fukui indices) identify electrophilic sites (e.g., C-5 bromine as a leaving group for cross-coupling) .
  • Binding mode analysis : Docking studies with kinase domains (e.g., EGFR) predict interactions between the piperidinyl group and hydrophobic pockets .
  • Solvent effects : COSMO-RS simulations optimize solvent selection for sulfonylation (e.g., THF vs. DCM) to enhance regioselectivity .

Case Study : ICReDD’s workflow combines quantum mechanics and machine learning to prioritize reaction conditions, reducing development time by 50% .

How can the electronic effects of substituents on the pyrrolo[2,3-d]pyrimidine core influence the compound's reactivity and interaction with biological targets?

Advanced
Electronic Effects :

  • Bromine at C-5 : Withdraws electron density, activating the core for nucleophilic substitution (e.g., Suzuki coupling) .
  • Phenylsulfonyl group : Enhances metabolic stability but may sterically hinder binding to shallow kinase pockets .

Q. Biological Impact :

  • Piperidinyl substituent : The basic nitrogen increases solubility and forms salt bridges with aspartic acid residues in kinases (e.g., VEGFR2) .
  • Comparative analysis : Analogues with ethyl groups at C-5 show reduced potency (ΔIC₅₀ = 3-fold) due to weaker hydrophobic interactions .

Methodological Insight : Use Hammett σ values to correlate substituent electronics with activity trends.

What are the best practices for troubleshooting low yields in the final sulfonylation step of this compound’s synthesis?

Advanced
Common Issues :

  • Incomplete reaction : Due to poor nucleophilicity of the pyrrolo nitrogen.
  • Side reactions : Over-sulfonylation or decomposition.

Q. Solutions :

  • Activation : Pre-treat the core with LDA (lithium diisopropylamide) to deprotonate the nitrogen before adding phenylsulfonyl chloride.
  • Temperature control : Maintain −20°C to suppress competing pathways.
  • Additive screening : Use DMAP (4-dimethylaminopyridine) as a catalyst to accelerate sulfonylation .

Validation : Monitor reaction progress via in situ IR (disappearance of N-H stretch at ~3400 cm⁻¹) .

How can researchers validate the stability of this compound under physiological conditions for in vivo studies?

Advanced
Protocol :

  • pH stability : Incubate in PBS at pH 7.4 and 2.0 (simulating gastric fluid) for 24 hours. Analyze degradation via LC-MS (e.g., loss of bromine detected as [M−Br+H]⁺).
  • Plasma stability : Mix with mouse plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound .
  • Light sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax ~280 nm).

Mitigation : Formulate with cyclodextrin or PEGylation to enhance stability in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Bromo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.